![molecular formula C6H2N4O4S B3061993 4,6-Dinitro-2,1,3-benzothiadiazole CAS No. 16408-06-3](/img/structure/B3061993.png)
4,6-Dinitro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dinitrobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its electron-accepting properties, making it valuable in various chemical applications, particularly in the field of organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of benzo[c][1,2,5]thiadiazole. One common method includes the use of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out in a solvent such as toluene at room temperature for about 20 hours .
Industrial Production Methods
While specific industrial production methods for 4,6-dinitrobenzo[c][1,2,5]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling strong acids and nitrating agents.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dinitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a nitro group with a nucleophile such as morpholine or piperidine.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine and piperidine are used, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the nitro groups are replaced by nucleophiles.
Reduction: The major products are the corresponding diamino derivatives.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
4,6-Dinitrobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used as an electron acceptor in organic photovoltaic cells and light-emitting diodes.
Fluorescent Sensors: The compound is utilized in the development of fluorescent sensors for detecting various analytes.
Photocatalysis: It serves as a photocatalyst in visible-light-driven reactions.
Bioimaging: The compound is explored for use in bioimaging probes due to its fluorescent properties.
Wirkmechanismus
The mechanism by which 4,6-dinitrobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-accepting properties. This allows it to participate in electron transfer reactions, making it effective in applications like organic electronics and photocatalysis. The molecular targets and pathways involved include interactions with electron-donating groups and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4,6-Dinitrobenzo[c][1,2,5]thiadiazole is unique due to its specific nitro group positioning, which enhances its electron-accepting capabilities compared to other similar compounds. This makes it particularly effective in applications requiring strong electron acceptors, such as in organic electronics and photocatalysis .
Eigenschaften
CAS-Nummer |
16408-06-3 |
---|---|
Molekularformel |
C6H2N4O4S |
Molekulargewicht |
226.17 g/mol |
IUPAC-Name |
4,6-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2N4O4S/c11-9(12)3-1-4-6(8-15-7-4)5(2-3)10(13)14/h1-2H |
InChI-Schlüssel |
BYLOIWCTRDPRTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NSN=C21)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
16408-06-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.